- Enantioselective Syntheses of Aeruginosin 298-A and Its Analogues Using a Catalytic Asymmetric Phase-Transfer Reaction and EpoxidationJournal of the American Chemical Society, 2003, 125(37), 11206-11207,
Cas no 89985-87-5 (methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate)

89985-87-5 structure
Nom du produit:methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
Numéro CAS:89985-87-5
Le MF:C11H19NO4
Mégawatts:229.27286362648
MDL:MFCD13190790
CID:584076
PubChem ID:9837499
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
- (S)-Methyl 2-(tert-butoxycarbonylamino)-pent-4-enoate
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methylester, (2S)-
- (S)-Methyl-2-Boc-AMino-4-pentenoic acid
- methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate
- (2S)-2-(Boc-amino)-4-pentenoic acid methyl ester
- (S)-Methyl 2-(tert-butoxycarbonylamino)pent-4-enoate
- Methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate
- APXWRHACXBILLH-QMMMGPOBSA-N
- 4948AC
- FCH3679695
- AK101174
- AX8232713
- (5)-methyl 2-(tert-butoxycarbonylamino)pent-4-enoate
- (S)-2-Allyl-N-(tert-butoxycarbonyl)glycine methyl est
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (S)- (ZCI)
- Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-pentenoate (ACI)
- (S)-N-(Boc)allylglycine Me ester
- methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
- (S)-Methyl2-((tert-butoxycarbonyl)amino)pent-4-enoate
- A1-50270
- METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]PENT-4-ENOATE
- AS-69618
- (S)-Methyl 2-((t-butoxycarbonyl)amino)pent-4-enoate (Boc-Gly(All)-OMe)
- MFCD13190790
- W11819
- DTXSID50431587
- 89985-87-5
- CS-0039110
- AKOS016843097
- methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoate
- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoate
- SCHEMBL614515
-
- MDL: MFCD13190790
- Piscine à noyau: 1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m0/s1
- La clé Inchi: APXWRHACXBILLH-QMMMGPOBSA-N
- Sourire: [C@H](CC=C)(C(=O)OC)NC(=O)OC(C)(C)C
Propriétés calculées
- Qualité précise: 229.13100
- Masse isotopique unique: 229.13140809g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 7
- Complexité: 268
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 64.599
- Le xlogp3: 2
Propriétés expérimentales
- Le PSA: 64.63000
- Le LogP: 2.01970
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Informations de sécurité
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Données douanières
- Code HS:2924199090
- Données douanières:
Code douanier chinois:
2924199 090Résumé:
2924199 090. Autres amides acycliques (y compris les carbamates acycliques) (y compris leurs dérivés et sels). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu des ingrédients, utilisation, emballage
Résumé:
2924199 090. Autres amides acycliques (y compris les carbamates acycliques) et leurs dérivés; Son sel. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM126279-5g |
methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 95% | 5g |
$*** | 2023-05-29 | |
Advanced ChemBlocks | P35287-5G |
(2S)-2-(Boc-amino)-4-pentenoic acid methyl ester |
89985-87-5 | 95% | 5G |
$420 | 2023-09-15 | |
ChemScence | CS-0039110-100mg |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | >97.0% | 100mg |
$99.0 | 2022-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0182-1G |
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate |
89985-87-5 | 97% | 1g |
¥ 1,386.00 | 2023-04-13 | |
eNovation Chemicals LLC | Y1006269-25G |
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate |
89985-87-5 | 97% | 25g |
$1550 | 2024-07-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80060-1g |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 95% | 1g |
¥989.0 | 2024-07-19 | |
Chemenu | CM126279-10g |
methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 95% | 10g |
$1075 | 2021-06-09 | |
ChemScence | CS-0039110-5g |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | >97.0% | 5g |
$947.0 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80060-0.5g |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 0.5g |
¥679.0 | 2021-09-04 | ||
Chemenu | CM126279-250mg |
methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 95% | 250mg |
$*** | 2023-05-29 |
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2
1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt
1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt
Référence
- Synthesis and self-assembly of NCN-pincer Pd-complex-bound norvalinesChemistry - A European Journal, 2013, 19(37), 12356-12375,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Référence
- Cross-Metathesis Approach to the Tricyclic Marine Alkaloids (-)-Fasicularin and (-)-Lepadiformine AJournal of Organic Chemistry, 2017, 82(16), 8497-8505,
Méthode de production 4
Conditions de réaction
1.1 Solvents: Dichloromethane , Triethylamine
1.2 Solvents: Dichloromethane , Triethylamine
1.2 Solvents: Dichloromethane , Triethylamine
Référence
- Progress towards the synthesis of piperazimycin A: synthesis of the non-proteogenic amino acids and elaboration into dipeptidesTetrahedron Letters, 2010, 51(18), 2493-2496,
Méthode de production 5
Conditions de réaction
1.1 Solvents: Methanol , Toluene , Hexane ; 0 °C; 1 h, rt
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Référence
- Silole amino acids with aggregation-induced emission features synthesized by hydrosilylationEuropean Journal of Organic Chemistry, 2019, 2019(12), 2275-2281,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Toluene
Référence
- N-(Boc)-L-(2-bromoallyl)-glycine: a versatile intermediate for the synthesis of optically active unnatural amino acidsTetrahedron Letters, 1993, 34(28), 4485-8,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 10 min, rt; 12 h, rt
Référence
- Divergent access to histone deacetylase inhibitory cyclopeptides via late-stage cyclopropane ring cleavage strategy. short synthesis of chlamydocinChemRxiv, 2019, 1, 1-101,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane
1.2 Reagents: Trimethylsilyldiazomethane Solvents: Toluene
1.2 Reagents: Trimethylsilyldiazomethane Solvents: Toluene
Référence
- The direct synthesis of novel enantiomerically pure α-amino acids in protected form via Suzuki cross-couplingTetrahedron Letters, 2000, 41(36), 7115-7119,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 18 h, rt
Référence
- Aliphatic chain-containing macrocycles as diazonamide A analogsChemistry of Heterocyclic Compounds (New York, 2020, 56(5), 586-602,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
1.2 rt
1.3 Reagents: Water ; rt
1.2 rt
1.3 Reagents: Water ; rt
Référence
- The secondary structure of a heptapeptide containing trifluoromethyl-λ6-tetrafluorosulfanyl substituted amino acidsOrganic & Biomolecular Chemistry, 2019, 17(35), 8079-8082,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 8 h, rt
Référence
- Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteriaEuropean Journal of Medicinal Chemistry, 2018, 151, 98-109,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2
1.2 Solvents: Methanol , Toluene , Hexane ; rt; 2 h, rt
1.2 Solvents: Methanol , Toluene , Hexane ; rt; 2 h, rt
Référence
- Synthesis, structure, and function of PCP pincer transition-metal-complex-bound norvaline derivativesSynlett, 2013, 24(15), 1910-1914,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 18 h, rt
Référence
- Microelectrode Arrays, Dihydroxylation, and the Development of an Orthogonal Safety-Catch LinkerOrganic Letters, 2021, 23(14), 5440-5444,
Méthode de production 14
Conditions de réaction
1.1 -
1.2 Reagents: Trimethylsilyldiazomethane Solvents: Methanol
1.2 Reagents: Trimethylsilyldiazomethane Solvents: Methanol
Référence
- Development of Co- and Post-Translational Synthetic Strategies to C-NeoglycopeptidesOrganic Letters, 2002, 4(21), 3591-3594,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Référence
- Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene HydrofunctionalizationJournal of the American Chemical Society, 2017, 139(44), 15576-15579,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2.0, rt
1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt
1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt
Référence
- Synthesis and supramolecular association of NCN-pincer Pd-complex-bound norvaline derivatives toward fabrication of controlled metal arrayChemistry Letters, 2012, 41(2), 194-196,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Triethylamine Solvents: Dichloromethane
Référence
- Triazole-linked glycosyl amino acids and peptides: synthesis, scope and applications2008, , ,,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Potassium carbonate ; 10 min, rt; 12 h, rt
Référence
- Divergent access to histone deacetylase inhibitory cyclopeptides via a late-stage cyclopropane ring cleavage strategy. Short synthesis of chlamydocinOrganic Letters, 2019, 21(20), 8473-8478,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Triethylamine Solvents: Acetonitrile
1.2 Reagents: Triethylamine Solvents: Acetonitrile
Référence
- Stereoselective, nonracemic synthesis of ω-borono-α-amino acidsTetrahedron: Asymmetry, 1998, 9(12), 2121-2131,
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Raw materials
- (S,S)-(+)-Pseudoephedrine Glycinamide
- 4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2S)-
- Di-tert-butyl dicarbonate
- (S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
- (S)-2-Allylglycine
- (diazomethyl)trimethylsilane
- 4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, 1,1-dimethylethylester, (2S)-
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Preparation Products
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Littérature connexe
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Xiaojun Wang,Lili Liu,Zhiqiang Niu Mater. Chem. Front., 2019,3, 1265-1279
-
Jacques Goulpeau,Barbara Lonetti,Daniel Trouchet,Armand Ajdari,Patrick Tabeling Lab Chip, 2007,7, 1154-1161
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
89985-87-5 (methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate) Produits connexes
- 17901-01-8(Boc-L-isoleucine Methyl Ester)
- 59768-74-0(Boc-Asp(OMe)-OH)
- 34582-32-6((S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid)
- 24277-39-2(Boc-Glu-OtBu)
- 55757-60-3(Boc-L-Lysine Methyl Ester)
- 90600-20-7((S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid)
- 73821-97-3(Boc-L-Glu(OcHx)-OH)
- 132286-79-4(Boc-L-glutamic acid gamma-allyl ester)
- 1158351-21-3(Methyl 7-amino-2-phenyl1,2,4triazolo-1,5-apyrimidine-6-carboxylate)
- 959238-94-9(4-chloro-2-(2-methyl-1H-imidazol-1-yl)-Pyrimidine)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:89985-87-5)methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate

Pureté:99%
Quantité:5g
Prix ($):293.0